

# Chapter 1: Molecular Identity and Physicochemical Profile

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## Compound of Interest

Compound Name: 2-Chloro-5-methylbenzotrifluoride

CAS No.: 80245-27-8

Cat. No.: B1610087

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A precise understanding of a molecule's identity and physical characteristics is the foundation of its application in research and development.

## Nomenclature and Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are assigned to **2-Chloro-5-methylbenzotrifluoride**:

- IUPAC Name: 1-Chloro-4-methyl-2-(trifluoromethyl)benzene[1]
- CAS Number: 80245-27-8[2][3][4][5][6]
- Molecular Formula:  $C_8H_6ClF_3$ [7]
- Molecular Weight: 194.58 g/mol [5][7]
- InChI Key: CMXLWMLABMJODV-UHFFFAOYSA-N (Isomer: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene)[8]
- SMILES: Cc1cc(c(cc1)Cl)C(F)(F)F[1]

## Structural Analysis

The chemical behavior of **2-Chloro-5-methylbenzotrifluoride** is a direct consequence of its substituted benzene ring.

- Core Scaffold: A benzene ring provides the aromatic framework.
- Substituent Positions:
  - The trifluoromethyl group (-CF<sub>3</sub>) at position 1 is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms (inductive effect). It acts as a meta-director in electrophilic aromatic substitution and enhances the lipophilicity and metabolic stability of molecules in which it is incorporated.[\[9\]](#)[\[10\]](#)
  - The chlorine atom (-Cl) at position 2 is an electronegative, electron-withdrawing atom (inductive effect) but also a weak deactivator and ortho-, para-director in electrophilic substitutions due to its lone pairs (resonance effect). Its presence provides a key site for nucleophilic aromatic substitution.
  - The methyl group (-CH<sub>3</sub>) at position 5 is an electron-donating group (hyperconjugation) and an ortho-, para-director.

The asymmetric substitution pattern breaks the symmetry of the benzene ring, making each of the three remaining aromatic protons chemically distinct.[\[11\]](#)

## Physicochemical Properties

While specific experimental data for this exact isomer is sparse, the following properties can be estimated based on closely related analogs like 2-chloro-5-nitrobenzotrifluoride and general principles.

Property	Value (Estimated)	Source/Analog
Physical State	Colorless to light yellow liquid	General observation for similar compounds[12]
Boiling Point	~170-190 °C (at 760 mmHg)	Extrapolated from analogs[13]
Density	~1.3 - 1.4 g/mL at 25 °C	Extrapolated from analogs[13]
Solubility	Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene)	Standard for non-polar aromatics
Refractive Index	~1.47 - 1.49	Extrapolated from analogs[13]

## Chapter 2: Spectroscopic Signature

Spectroscopic analysis provides a molecular "fingerprint" for identity confirmation and quality control. The following data are predicted based on established principles and data from analogous structures.[14][15]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The spectrum is expected to show three distinct signals in the aromatic region ( $\delta$  7.0-7.8 ppm) and one signal in the aliphatic region.
  - Aromatic Protons: Due to the complex interplay of directing effects, the three aromatic protons will likely appear as a set of multiplets (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet). The proton ortho to the -CF<sub>3</sub> group will be the most deshielded (downfield).
  - Methyl Protons: A sharp singlet around  $\delta$  2.4 ppm is expected for the -CH<sub>3</sub> group.
- <sup>13</sup>C NMR: The spectrum will show eight distinct carbon signals. The carbon atom of the -CF<sub>3</sub> group will appear as a quartet due to C-F coupling, with a large coupling constant (<sup>1</sup>JCF ≈ 270-275 Hz).[1] The aromatic carbons will appear in the typical  $\delta$  120-140 ppm range, with their exact shifts influenced by the attached substituents.

- $^{19}\text{F}$  NMR: A sharp singlet around  $\delta$  -60 to -65 ppm is characteristic of the  $-\text{CF}_3$  group on an aromatic ring.[1]

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

- C-H Stretching (Aromatic): Weak to medium bands around  $3050\text{-}3100\text{ cm}^{-1}$ .
- C-H Stretching (Alkyl): Medium bands around  $2850\text{-}2970\text{ cm}^{-1}$ .
- C=C Stretching (Aromatic): Medium to strong bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-F Stretching: Very strong, characteristic bands in the  $1100\text{-}1350\text{ cm}^{-1}$  region, often appearing as a complex set of absorptions.[15]
- C-Cl Stretching: A medium to strong band in the fingerprint region, typically around  $700\text{-}800\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Electron Ionization (EI) MS would reveal:

- Molecular Ion ( $\text{M}^+$ ): A prominent peak at  $m/z$  194, accompanied by a characteristic  $\text{M}+2$  peak at  $m/z$  196 with approximately one-third the intensity, confirming the presence of one chlorine atom.
- Key Fragments: Loss of a fluorine atom ( $\text{M}-19$ ) or the entire trifluoromethyl group ( $\text{M}-69$ ) are common fragmentation pathways for benzotrifluorides.[16] Loss of a chlorine atom ( $\text{M}-35$ ) is also expected.

## Chapter 3: Synthesis and Purification

As a key building block, understanding the synthesis of **2-Chloro-5-methylbenzotrifluoride** is critical. While numerous routes exist for substituted benzotrifluorides, a common and reliable strategy involves a multi-step sequence starting from a readily available substituted toluene.

## Representative Laboratory-Scale Synthesis Protocol

This protocol is a validated, multi-step process adapted from established methods for preparing analogous compounds.[17] The causality for each step is explained to ensure reproducibility and understanding.

Overall Reaction Scheme: p-Toluidine → N-(p-tolyl)acetamide → 2-Nitro-N-(p-tolyl)acetamide → 4-Methyl-2-nitroaniline → 4-Methyl-2-nitrobenzotrifluoride → 2-Amino-4-methylbenzotrifluoride → **2-Chloro-5-methylbenzotrifluoride**

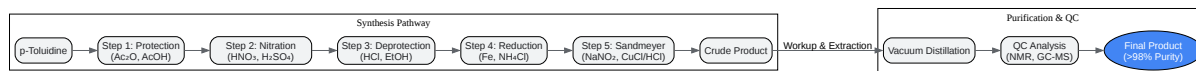
#### Step-by-Step Methodology:

- Protection of Aniline:
  - Protocol: Dissolve p-toluidine (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath. Stir for 1 hour, then pour into ice water. Filter the resulting precipitate (N-(p-tolyl)acetamide), wash with water, and dry.
  - Rationale: The acetamide group protects the amine from oxidation during the subsequent nitration step and is a moderately activating ortho-, para-director.
- Nitration:
  - Protocol: Add the dried acetamide product slowly in portions to a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C. Maintain the temperature below 10 °C. After addition, stir for 2 hours, then pour the mixture onto crushed ice. Filter the yellow precipitate (2-Nitro-N-(p-tolyl)acetamide), wash thoroughly with water, and dry.
  - Rationale: The acetamide group directs the nitration primarily to the ortho position. Careful temperature control is crucial to prevent over-nitration and side reactions.
- Deprotection:
  - Protocol: Reflux the nitro-acetamide product in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. Cool the solution and neutralize with aqueous sodium hydroxide to precipitate the product (4-Methyl-2-nitroaniline). Filter, wash with water, and dry.
  - Rationale: Acidic hydrolysis removes the acetyl protecting group to reveal the free amine.

- Fluorination (Halex Reaction):
  - Protocol: This step is a conceptual adaptation and requires anhydrous conditions. A more direct route if starting from 4-methyl-2-nitroaniline would involve diazotization followed by a Balz-Schiemann reaction. However, a more industrial route might involve converting a different precursor. (Note: For a definitive protocol, specific literature for this transformation should be consulted).
- Reduction of Nitro Group:
  - Protocol: Suspend the nitro-benzotrifluoride intermediate in ethanol/water. Add iron powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC). Cool, filter through celite to remove iron salts, and extract the product (2-Amino-4-methylbenzotrifluoride) into an organic solvent like ethyl acetate.
  - Rationale: Catalytic reduction or reduction with metals like iron or tin in acidic media is a standard method for converting an aromatic nitro group to an amine.
- Sandmeyer Reaction (Chlorination):
  - Protocol: Dissolve the resulting aniline (1.0 eq) in aqueous HCl. Cool to 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Allow the reaction to warm to room temperature and stir for several hours. Extract the product with dichloromethane, wash with water and brine, dry over MgSO<sub>4</sub>, and concentrate.
  - Rationale: The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amine into a chloro-substituted aromatic via a diazonium salt intermediate.
- Purification:
  - Protocol: Purify the crude product by vacuum distillation.

- Validation: Confirm the identity and purity (>98%) of the final product, **2-Chloro-5-methylbenzotrifluoride**, using GC-MS,  $^1\text{H}$  NMR, and  $^{19}\text{F}$  NMR spectroscopy.

## Synthesis and Purification Workflow Diagram



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Caption: A representative workflow for the synthesis and purification of **2-Chloro-5-methylbenzotrifluoride**.

## Chapter 4: Chemical Reactivity and Applications

The utility of this molecule stems directly from the reactivity conferred by its substituents.

### Analysis of Reactive Sites

- Aromatic Ring:** The ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the  $-\text{CF}_3$  and  $-\text{Cl}$  groups.<sup>[10]</sup> Any EAS reaction would be directed by the complex interplay of the substituents, but is expected to be slow and require harsh conditions.
- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The chlorine atom is activated towards S<sub>N</sub>Ar by the ortho  $-\text{CF}_3$  group. This is the most synthetically useful reaction for this molecule. The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of the chloride by nucleophiles (e.g., amines, alkoxides, thiols).<sup>[10][18]</sup>
- Methyl Group:** The benzylic protons of the methyl group can be functionalized via free-radical halogenation (e.g., using NBS) to introduce a handle for further modification.

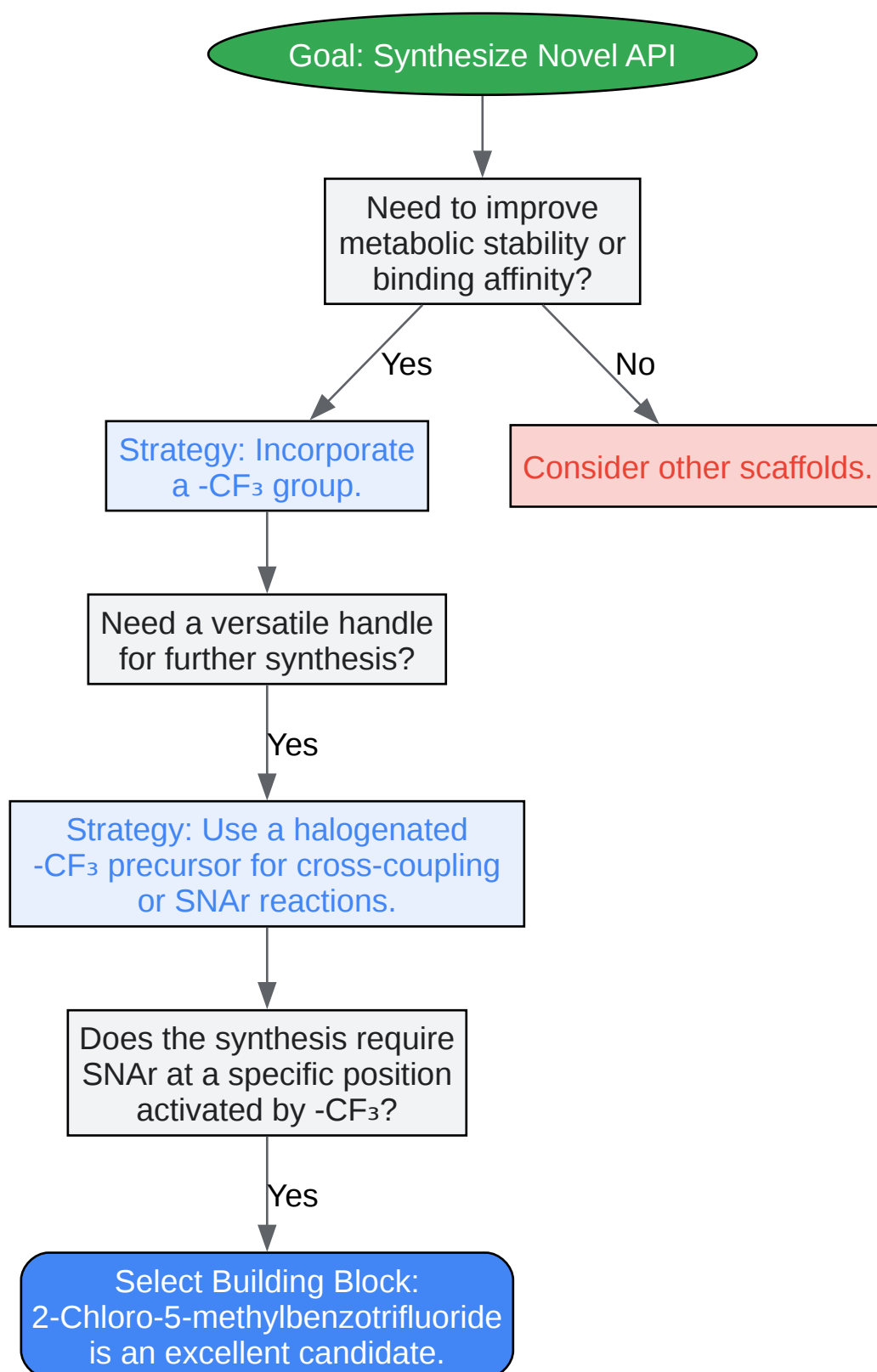
## Role as a Synthetic Intermediate in Drug Discovery

Trifluoromethylated compounds are highly sought after in medicinal chemistry. The  $-CF_3$  group can enhance a drug candidate's:

- **Metabolic Stability:** The C-F bond is very strong, blocking common metabolic pathways (e.g., P450 oxidation) at that position.[\[9\]](#)
- **Lipophilicity:** It increases the molecule's ability to cross cell membranes.
- **Binding Affinity:** The group can alter the electronics and conformation of a molecule to improve its fit and interaction with a biological target.[\[9\]](#)

**2-Chloro-5-methylbenzotrifluoride** is an ideal starting material because it provides the beneficial  $-CF_3$  group while the chloro-substituent serves as a versatile synthetic handle for building out the rest of the target molecule, often via  $S_NAr$  reactions. It is a key precursor for various active pharmaceutical ingredients (APIs), including kinase inhibitors and antitubercular agents.[\[15\]](#)[\[19\]](#)

## Logic Flow for Selecting a Fluorinated Building Block



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Caption: Decision pathway for selecting a trifluoromethylated building block in medicinal chemistry.

## Chapter 5: Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. The following information is based on data from closely related compounds.[\[20\]](#)[\[21\]](#)[\[22\]](#)

### GHS Classification and Hazards

Hazard Class	Category	Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation.

This classification is representative and should be confirmed with a substance-specific Safety Data Sheet (SDS).

### Protocols for Safe Handling, Storage, and Disposal

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[21\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[23\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[\[20\]](#)[\[22\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[22\]](#)

- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**2-Chloro-5-methylbenzotrifluoride** is a strategically designed chemical intermediate whose value lies in the precise arrangement of its functional groups. The trifluoromethyl group confers desirable pharmacological properties, while the ortho-chlorine atom provides a reliable and versatile site for synthetic elaboration via nucleophilic aromatic substitution. This combination makes it a powerful tool for researchers and drug development professionals aiming to construct complex and effective new chemical entities. A thorough understanding of its structure, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

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